2-(2-Methoxy-4-methylphenoxy)acetohydrazide
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Overview
Description
“2-(2-Methoxy-4-methylphenoxy)acetohydrazide” is a chemical compound with the CAS Number: 420095-57-4 . It has a molecular weight of 210.23 g/mol . The IUPAC name for this compound is 2-(2-methoxy-4-methylphenoxy)acetohydrazide .
Molecular Structure Analysis
The molecular formula of “2-(2-Methoxy-4-methylphenoxy)acetohydrazide” is C10H14N2O3 . The InChI code for this compound is 1S/C10H14N2O3/c1-7-3-4-8(9(5-7)14-2)15-6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis
The compound “2-(2-Methoxy-4-methylphenoxy)acetohydrazide” has a molecular weight of 210.23 g/mol . It should be stored at a refrigerated temperature .Scientific Research Applications
Nonlinear Optical Properties
Researchers synthesized hydrazones related to 2-(2-Methoxy-4-methylphenoxy)acetohydrazide and explored their nonlinear optical properties. They discovered that these compounds, including variants like compound-1 and compound-2, demonstrate two-photon absorption and are promising for optical device applications like optical limiters and switches (Naseema et al., 2010).
Analgesic and Anti-inflammatory Activities
Another study synthesized and evaluated 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives for analgesic and anti-inflammatory activities. The derivatives showed potent effects, suggesting potential therapeutic applications (Dewangan et al., 2015).
Antimicrobial and Antifungal Evaluation
A 2009 study focused on synthesizing novel imines and thiazolidinones from 2-(4-Chloro-3-methylphenoxy)acetohydrazide, evaluating their antibacterial and antifungal activities (Fuloria et al., 2009).
Antibacterial Activity of Oxadiazole Derivatives
Research in 2011 explored the antibacterial activity of various substituted oxadiazole derivatives synthesized from 2-(4-(3-substitutedbenzoyl)-2-methylphenoxy)acetohydrazides, revealing promising antibacterial potential (Kaur et al., 2011).
Antimicrobial and Anthelmintic Evaluations
A 2014 study synthesized a novel series of 2-(4-chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides, evaluating them for in vitro antibacterial and significant anthelmintic activities (Varshney et al., 2014).
Anticancer and Antimicrobial Agents
Another study designed and synthesized hydrazide and oxadiazole derivatives, evaluating their in vitro antimicrobial activity and antiproliferative activity against human tumor cell lines, identifying compounds with significant inhibitory activity (Kaya et al., 2017).
Lipase and α-Glucosidase Inhibition
A 2015 study synthesized novel compounds from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, demonstrating potent anti-lipase and anti-α-glucosidase activities (Bekircan et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7-3-4-8(9(5-7)14-2)15-6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHYVFOYTKMQLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357826 |
Source
|
Record name | 2-(2-methoxy-4-methylphenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-4-methylphenoxy)acetohydrazide | |
CAS RN |
420095-57-4 |
Source
|
Record name | 2-(2-methoxy-4-methylphenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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